molecular formula C9H10ClN3O2S B1266509 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide CAS No. 64415-13-0

3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide

Cat. No.: B1266509
CAS No.: 64415-13-0
M. Wt: 259.71 g/mol
InChI Key: DNMYCTLTLUHRRT-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide: is a chemical compound with the molecular formula C9H10ClN3O2S and a molecular weight of 259.716. It is characterized by the presence of an amino group, a chloro group, a cyanoethyl group, and a benzenesulfonamide moiety. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonamide and 2-bromoacetonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 4-chlorobenzenesulfonamide is reacted with 2-bromoacetonitrile under reflux conditions to form the intermediate product. This intermediate is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Addition Reactions: The cyano group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Derivatives with different substituents replacing the chloro group.

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Amine derivatives of the compound.

Scientific Research Applications

3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
  • N-(Amino-(4-chlorophenyl)methylene)-benzenesulfonamide
  • 4-(4-Chlorobenzylideneamino)-benzenesulfonamide

Uniqueness

3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and synthetic pathways.

Properties

IUPAC Name

3-amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S/c10-8-3-2-7(6-9(8)12)16(14,15)13-5-1-4-11/h2-3,6,13H,1,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMYCTLTLUHRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCC#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214669
Record name 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulphonamide
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Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64415-13-0
Record name 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide
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Record name 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulphonamide
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Record name 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulphonamide
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Record name 3-amino-4-chloro-N-(2-cyanoethyl)benzenesulphonamide
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